3-Propyl-1-benzothiophene-2-carboxylic acid: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications
3-Propyl-1-benzothiophene-2-carboxylic acid: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications
Executive Summary
In the landscape of modern medicinal chemistry, the benzothiophene scaffold represents a highly versatile pharmacophore. Specifically, 3-Propyl-1-benzothiophene-2-carboxylic acid (CAS: 1483985-83-6) has emerged as a critical molecular building block. By strategically positioning a lipophilic propyl chain adjacent to a hydrogen-bonding carboxylic acid, this molecule achieves a highly specific stereoelectronic profile. This technical guide deconstructs the physicochemical properties, self-validating synthetic workflows, and target engagement mechanisms of this compound, providing a comprehensive blueprint for drug development professionals.
Physicochemical Profiling & Structural Causality
Before deploying a building block in library synthesis, one must understand the causality behind its structural features. The table below summarizes the core quantitative data for 3-Propyl-1-benzothiophene-2-carboxylic acid.
| Property | Value |
| Chemical Name | 3-Propyl-1-benzothiophene-2-carboxylic acid |
| CAS Registry Number | 1483985-83-6[1] |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| Core Scaffold | Benzothiophene |
| Key Functional Groups | Carboxylic acid (C2), Propyl (C3) |
The Rationale of Substitution
The architecture of this molecule is not coincidental; it is a calculated modification designed for optimal enzyme pocket engagement:
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The Benzothiophene Core: Provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets ([2]).
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The C3-Propyl Group: Introduces a flexible lipophilic vector. This modification increases the partition coefficient (LogP), driving membrane permeability and enabling the molecule to anchor deeply into hydrophobic sub-pockets of target kinases, avoiding the steric clashes common with bulkier aryl substitutions.
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The C2-Carboxylic Acid: Functions as a critical pharmacophore. At physiological pH, it ionizes to form a bidentate hydrogen bond donor/acceptor, allowing it to form robust salt bridges with basic amino acid residues (like Lysine or Arginine) within an active site ([3]).
De Novo Synthesis & Purification Workflows
To ensure high fidelity in drug discovery, the synthesis of the building block must be robust and self-validating. The most efficient route to 3-Propyl-1-benzothiophene-2-carboxylic acid avoids late-stage alkylation (which suffers from poor regioselectivity) by pre-installing the propyl chain on the starting ketone.
Caption: Synthetic workflow of 3-Propyl-1-benzothiophene-2-carboxylic acid.
Protocol: Self-Validating Synthesis Workflow
Step 1: Nucleophilic Aromatic Substitution (SNAr) & Cyclization
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Reactants: Charge a flame-dried flask with 1-(2-Fluorophenyl)pentan-1-one (1.0 eq) and methyl thioglycolate (1.1 eq).
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Reagents: Add anhydrous N,N-Dimethylformamide (DMF) followed by Potassium carbonate (K₂CO₃, 2.5 eq).
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Causality: DMF is strictly chosen as a polar aprotic solvent; it leaves the thiolate nucleophile unsolvated and highly reactive. K₂CO₃ deprotonates the thiol, initiating the SNAr displacement of the ortho-fluorine. A subsequent intramolecular aldol-type condensation between the active methylene and the ketone carbonyl yields the cyclized methyl ester.
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In-Process Control (Validation): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-inactive ketone is entirely consumed, replaced by a highly UV-active fluorescent spot (the conjugated benzothiophene ring).
Step 2: Saponification
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Reactants: Isolate the intermediate methyl 3-propyl-1-benzothiophene-2-carboxylate.
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Reagents: Dissolve in a THF/H₂O (3:1) mixture. Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours.
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Causality: LiOH is preferred over NaOH to provide a milder hydrolysis environment, preventing unwanted side reactions or decarboxylation. The biphasic THF/H₂O system is critical to ensure the solubility of both the organic ester and the inorganic base.
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Validation: Extract the aqueous layer with diethyl ether to remove unreacted organics. Acidify the aqueous layer with 1M HCl to pH ~2. The immediate precipitation of a white/off-white solid confirms the formation of the free carboxylic acid. Filter and confirm purity via LC-MS (Target m/z: 219.0 [M-H]⁻).
Target Engagement & Pharmacological Utility
Benzothiophene-2-carboxylic acid derivatives are heavily utilized for their diverse pharmacological profiles, including antimicrobial and anti-inflammatory properties ([4]). More recently, derivatives of this specific scaffold have been identified as highly potent inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) , making them prime candidates for treating metabolic diseases such as diabetes, kidney disease, and Non-Alcoholic Steatohepatitis (NASH) ([5]).
Mechanism of Action (Metabolic Modulation)
In metabolic dysfunction, elevated levels of branched-chain amino acids (BCAAs) drive insulin resistance. BCKDK is the kinase responsible for phosphorylating and inactivating the BCKDH complex, thereby halting BCAA catabolism. By acting as an ATP-competitive inhibitor of BCKDK, 3-propyl-1-benzothiophene-2-carboxylic acid derivatives prevent this phosphorylation event. This keeps BCKDH in its active, unphosphorylated state, promoting the clearance of toxic BCAA metabolites and restoring metabolic homeostasis.
Caption: Mechanism of BCKDK inhibition promoting BCAA catabolism.
Experimental Protocols for Validation
To empirically validate the target engagement of synthesized 3-propyl-1-benzothiophene-2-carboxylic acid derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
Protocol: In Vitro BCKDK Binding Assay (TR-FRET)
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Compound Preparation: Dilute the synthesized compound in 100% DMSO to create a 10-point concentration-response curve (CRC), starting at 10 µM with 3-fold serial dilutions.
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Enzyme Incubation: In a 384-well low-volume plate, combine recombinant human His-tagged BCKDK enzyme (10 nM final concentration) with the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 30 minutes at room temperature to allow for equilibrium binding.
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Tracer Addition: Add a fluorescently labeled ATP-competitive kinase tracer (e.g., Tracer 236) and a Europium-labeled anti-His antibody.
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Causality of Detection (Self-Validation): The Europium antibody binds the His-tag on BCKDK. If the enzyme pocket is empty, the fluorescent tracer binds, bringing the acceptor fluorophore into close proximity with the Europium donor, generating a high FRET signal. If the benzothiophene compound successfully engages the ATP-binding pocket, it competitively displaces the tracer. The resulting loss of the FRET signal is a direct, self-validating measure of target engagement.
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Data Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.
References
- Google Patents. "WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, NASH and heart failure".
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National Center for Biotechnology Information (PMC). "Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid". Available at:[Link]
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AIP Publishing. "Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives". Available at: [Link]
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National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". Available at:[Link]
Sources
- 1. 1483985-83-6 | 3-propylbenzo[b]thiophene-2-carboxylic acid - AiFChem [aifchem.com]
- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]
